molecular formula C12H19NO B1147358 (R)-2-(Isoindolin-2-yl)butan-1-ol CAS No. 135711-18-1

(R)-2-(Isoindolin-2-yl)butan-1-ol

Cat. No. B1147358
M. Wt: 193.29
InChI Key:
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Description

Synthesis Analysis

The synthesis of isoindolinone derivatives, closely related to (R)-2-(Isoindolin-2-yl)butan-1-ol, often involves Rhodium(III)-catalyzed C-H functionalization in water, providing a green and regioselective pathway for their production (Wu, Xiaoyan, Fu, & Ma, 2018). Additionally, the synthesis can include the use of Rh(III)-catalyzed one-pot reactions of benzamides, ketones, and hydrazines for facile access to N-substituted quaternary isoindolinones (Zhang, Wang, & Cui, 2015).

Molecular Structure Analysis

Isoindolinones, such as (R)-2-(Isoindolin-2-yl)butan-1-ol, possess a molecular structure that allows for significant versatility in synthetic chemistry. The presence of the isoindolinone core offers multiple sites for functionalization and further chemical modification, enabling the creation of a wide array of derivatives with varied biological activities and chemical properties.

Chemical Reactions and Properties

Isoindolinones undergo a variety of chemical reactions, including nucleophilic addition and intramolecular aza-Michael reactions, to synthesize chiral fluorinated isoindolines. These reactions are highly stereoselective, allowing for the construction of isoindolines with specific configurations (Fustero, Moscardó, Sánchez-Roselló, Rodríguez, & Barrio, 2010).

Scientific Research Applications

Chemoenzymatic Synthesis and Analgesic Potential

  • A study designed and synthesized a novel enantiomerically enriched ethereal analog of (R)-iso-moramide, potentially serving as a powerful synthetic opiate with improved affinity and selectivity toward opioid receptors. The key step involved lipase-catalyzed kinetic resolution of racemic 1-(morpholin-4-yl)propan-2-ol, leading to the creation of homochiral morpholino-alcohol, which was further transformed to produce the desired levorotatory isomer of the title product (Borowiecki, 2022).

Antituberculosis Activity

  • Research focused on the synthesis of new 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols with antituberculosis activity. One particular compound, (1R*,2S*)-1-(6-Bromo-2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol hydrocitrate, showed high antituberculosis activity and is in the final stage of clinical trials (Omel’kov, Fedorov, & Stepanov, 2019).

Hydrogen-Bonded Complexes Study

  • A study investigated the relative gas phase binding energy of diastereoisomeric complexes of R-1-phenylethanol with R- and S-butan-2-ol. It found that the homochiral species is more stable than the heterochiral complex, providing insights into hydrogen bonding dynamics in such molecular systems (Mons et al., 2000).

Molecular Self-Assembly in Solutions

  • Research on the self-association of (R)-, (S)- and (RS)-butan-2-ol in carbon tetrachloride solutions revealed no distinguishable differences between the chiral and the racemic butan-2-ol in solution, both in mid-infrared and near-infrared spectra. This study contributes to the understanding of molecular interactions and self-assembly in solution (Iwahashi et al., 1999).

Enzymatic Esterification in Ionic Liquids

  • A study reported the use of ionic liquids for the enantioselective esterification of (R,S)-2-chloropropanoic acid with butan-1-ol using Candida rugosa lipase. This approach highlights the role of water in enzymatic reactions and introduces a novel method for maintaining water activity during the reaction process (Gubicza, Nemestóthy, Fráter, & Bélafi-Bakó, 2003).

properties

IUPAC Name

(2R)-2-(1,3-dihydroisoindol-2-yl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-12(9-14)13-7-10-5-3-4-6-11(10)8-13/h3-6,12,14H,2,7-9H2,1H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAAQVONYOTBGB-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)N1CC2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CO)N1CC2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(Isoindolin-2-yl)butan-1-ol

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